Compound Description: Ponatinib is a tyrosine kinase inhibitor, primarily used in the treatment of chronic myeloid leukemia (CML). It exhibits potent activity against native BCR-ABL and various resistant mutants, including the T315I gatekeeper mutant. []
Relevance: While structurally distinct from N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, Ponatinib shares a key structural feature: the presence of a trifluoromethyl (-CF3) group attached to a phenyl ring. This motif is commonly incorporated in drug design to modulate lipophilicity, metabolic stability, and binding affinity. []
Compound Description: AKE-72 is another potent pan-BCR-ABL inhibitor displaying activity against the T315I gatekeeper resistant mutant. Its development stemmed from efforts to improve upon existing indazole-based inhibitors. []
Relevance: Similar to Ponatinib, AKE-72 also contains a trifluoromethyl group attached to a phenyl ring. This highlights the significance of this motif in designing effective BCR-ABL inhibitors and its potential relevance to N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. []
Compound Description: CHMFL-KIT-8140 is a type II cKIT kinase inhibitor designed to overcome drug resistance, particularly against the cKIT T670I gatekeeper mutant often encountered in gastrointestinal stromal tumors (GISTs). []
Relevance: CHMFL-KIT-8140 shares the trifluoromethyl-substituted phenyl ring with N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. This suggests that both compounds might belong to a broader class of kinase inhibitors or possess similar target profiles, warranting further investigation. []
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist exhibiting significant weight-loss efficacy in diet-induced obesity (DIO) mice. Its design focused on achieving high CB1R activity while minimizing blood-brain barrier penetration. []
Relevance: This compound, like N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, incorporates a trifluoromethyl group on a phenyl ring. Although their primary targets differ, this shared feature suggests potential overlap in their pharmacological profiles or metabolic pathways. []
Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual ABL/c-KIT kinase inhibitor demonstrating strong antiproliferative activity against CML and GISTs cell lines. Its unique hinge-binding mode distinguishes it from other type II inhibitors. []
Relevance: CHMFL-ABL/KIT-155 possesses the recurring trifluoromethyl-substituted phenyl ring motif also present in N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. This further strengthens the possibility of these compounds sharing a common target class or exhibiting similar pharmacological properties. []
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, designed by combining structural features from different GlyT1 inhibitor chemotypes. It shows potential as a therapeutic agent for schizophrenia, demonstrating significant effects in rodent models without undesirable central nervous system side effects. []
Relevance: This GlyT1 inhibitor, like N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, features a trifluoromethyl group on a pyridine ring. This structural similarity suggests potential commonalities in their binding modes or pharmacological activity, despite targeting different proteins. []
Compound Description: AP24534 is a potent pan-inhibitor of BCR-ABL, including the T315I mutation. It was discovered through structure-guided design efforts focusing on overcoming drug resistance in CML treatment. []
Relevance: AP24534, like N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, incorporates a trifluoromethyl group on a phenyl ring. This shared feature suggests potential similarities in their binding interactions with target proteins or their pharmacokinetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.